molecular formula C18H20N2O2 B4777116 N-(2,4-dimethylphenyl)-N'-(2-phenylethyl)ethanediamide

N-(2,4-dimethylphenyl)-N'-(2-phenylethyl)ethanediamide

Cat. No. B4777116
M. Wt: 296.4 g/mol
InChI Key: GQYCLEGVOYGUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-N'-(2-phenylethyl)ethanediamide, commonly known as DPEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPEA belongs to the class of amides and has a molecular formula of C20H24N2.

Mechanism of Action

The mechanism of action of DPEA is not well understood. However, it is believed that DPEA interacts with certain receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
DPEA has been found to have several biochemical and physiological effects. In a study conducted on rats, DPEA was found to have antinociceptive effects, which means it can reduce pain sensitivity. DPEA has also been found to have anti-inflammatory effects and can reduce the production of certain inflammatory cytokines. Additionally, DPEA has been found to have antioxidant properties, which means it can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using DPEA in lab experiments is its high purity. DPEA can be easily synthesized and purified, making it an ideal compound for various applications. However, one of the limitations of using DPEA is its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research on DPEA. One of the significant directions is the development of new synthetic methods for DPEA and its derivatives. Additionally, researchers can explore the potential applications of DPEA in the field of medicine, such as its use as an analgesic or anti-inflammatory agent. Furthermore, the use of DPEA in the synthesis of new materials such as MOFs and coordination polymers can also be explored.
Conclusion:
In conclusion, DPEA is a chemical compound with potential applications in various fields of scientific research. The synthesis of DPEA involves the reaction between 2,4-dimethylbenzoyl chloride and 2-phenylethylamine in the presence of a base. DPEA has been found to have antinociceptive, anti-inflammatory, and antioxidant effects. One of the significant advantages of using DPEA in lab experiments is its high purity. However, its limited solubility in water can make it challenging to use in certain experiments. There are several future directions for the research on DPEA, such as the development of new synthetic methods and the exploration of its potential applications in medicine and materials science.

Scientific Research Applications

DPEA has been found to have potential applications in various fields of scientific research. One of the significant applications of DPEA is in the field of organic electronics, where it is used as a hole-transporting material. DPEA has also been used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. MOFs are materials with high surface area and porosity, making them useful for gas storage, separation, and catalysis. Coordination polymers are materials with unique optical and electronic properties, making them useful for various applications such as sensing and optoelectronics.

properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13-8-9-16(14(2)12-13)20-18(22)17(21)19-11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYCLEGVOYGUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,4-dimethylphenyl)-N-(2-phenylethyl)oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethylphenyl)-N'-(2-phenylethyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethylphenyl)-N'-(2-phenylethyl)ethanediamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-dimethylphenyl)-N'-(2-phenylethyl)ethanediamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-dimethylphenyl)-N'-(2-phenylethyl)ethanediamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-dimethylphenyl)-N'-(2-phenylethyl)ethanediamide
Reactant of Route 6
Reactant of Route 6
N-(2,4-dimethylphenyl)-N'-(2-phenylethyl)ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.